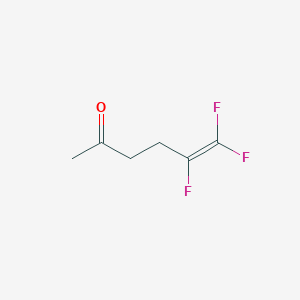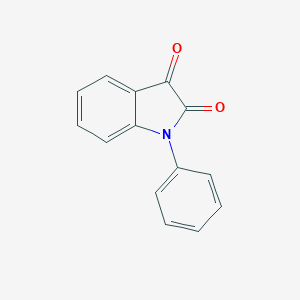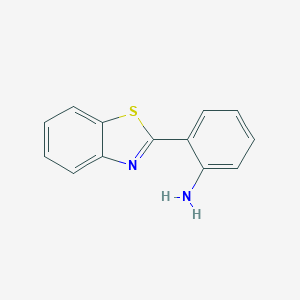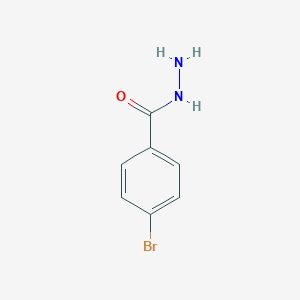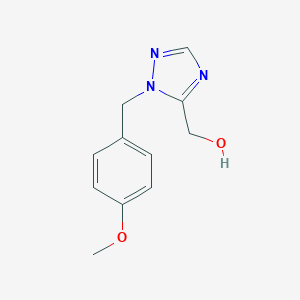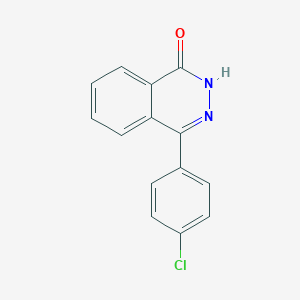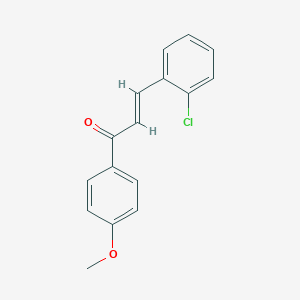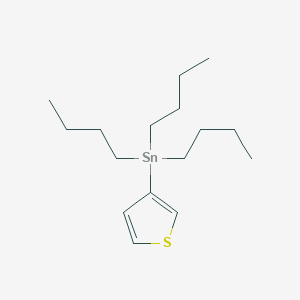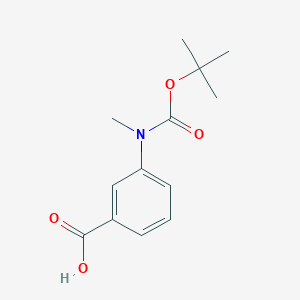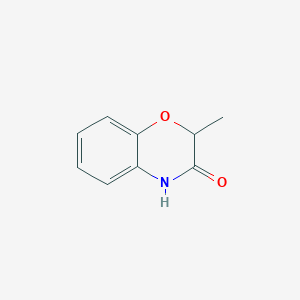
2-(2-Pyridin-2-ylethyl)aniline
Overview
Description
2-(2-Pyridin-2-ylethyl)aniline is a chemical compound with the molecular formula C13H14N2 . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .
Synthesis Analysis
The synthesis of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been reported in several studies. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been analyzed in several studies. For example, a study reported the structural analysis of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Pyridin-2-ylethyl)aniline and its derivatives have been studied. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Catalysis and Organic Synthesis
- Directing Group in C-H Amination : "2-(Pyridin-2-yl)aniline" has been designed as a new, removable directing group to promote C-H amination mediated by cupric acetate. This approach allows for the efficient amination of β-C(sp2)-H bonds of benzamide derivatives with good functional group tolerance, demonstrating its utility in organic synthesis (Hong-Yi Zhao et al., 2017).
Materials Science
- Electrocatalysis : A conducting polymer with a polyaniline backbone and pyridine pendant groups, derived from "2-(2-Pyridin-2-ylethyl)aniline," has been studied for potential applications in electrochemical fuel generation, including H2 production and CO2 reduction. This material showcases the versatility of pyridine-based electrocatalysts in energy-related applications (Dorottya Hursán et al., 2016).
Structural Chemistry
- Complex Formation : Pyridinylimine derivatives of "2-(2-Pyridin-2-ylethyl)aniline" have been utilized in the formation of novel metal complexes. These complexes have been characterized and examined for their reactivity and potential applications, illustrating the structural versatility and coordination chemistry of pyridinylimine ligands (S. Dridi et al., 2014).
Polymer Science
- Polymerization Catalysts : Palladium(II) complexes containing N,N'-bidentate derivatives of "2-(2-Pyridin-2-ylethyl)aniline" have shown high catalytic activity for the polymerization of methyl methacrylate (MMA), demonstrating the potential of these complexes in the production of polymers with specific properties (Sung-Hoon Kim et al., 2014).
Pharmacological Research
- Antioxidant and Acetylcholinesterase Inhibitory Properties : While explicitly excluding drug-related information, it's noteworthy to mention that derivatives of "2-(2-Pyridin-2-ylethyl)aniline" have been explored for their antioxidant activities and acetylcholinesterase inhibitory properties, contributing to research in neurodegenerative diseases and oxidative stress management (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Safety And Hazards
The safety data sheet for aniline, a derivative of 2-(2-Pyridin-2-ylethyl)aniline, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .
properties
IUPAC Name |
2-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOXFXGTWSXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405860 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridin-2-ylethyl)aniline | |
CAS RN |
50385-28-9 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

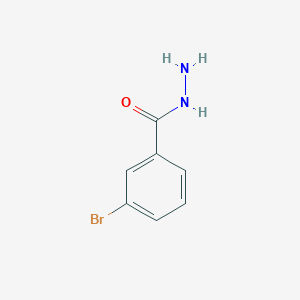
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
